Men 10376 - 135306-85-3

Men 10376

Catalog Number: EVT-242629
CAS Number: 135306-85-3
Molecular Formula: C57H68N12O10
Molecular Weight: 1081.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Men 10376 is a synthetic analog of neurokinin A (NKA), a naturally occurring tachykinin peptide. It acts as a potent and selective antagonist of the tachykinin NK2 receptor, demonstrating higher affinity for this subtype compared to NK1 and NK3 receptors. [, , , , , , , , , , , , , , ] In scientific research, Men 10376 is instrumental in elucidating the physiological and pathological roles of the NK2 receptor, particularly in respiratory, gastrointestinal, and nervous systems.

Synthesis Analysis

The synthesis of Men 10376 is achieved through solid-phase peptide synthesis techniques. While specific details of the synthesis protocol are not extensively covered in the provided papers, a general outline can be drawn. Solid-phase peptide synthesis involves the step-wise addition of amino acids to a growing peptide chain attached to a solid support. Protecting groups are employed to prevent unwanted side reactions. [, ] For Men 10376, the specific amino acid sequence ([Tyr5,d-Trp6,8,9,Lys10]-NKA(4–10)) dictates the order of amino acid coupling. The use of d-Trp in the sequence indicates the incorporation of a D-amino acid, which can contribute to increased resistance to enzymatic degradation. After complete assembly of the peptide chain, it is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Men 10376 is a linear peptide composed of seven amino acid residues. Its structure is derived from the C-terminal sequence of NKA, with specific modifications to enhance its selectivity for the NK2 receptor. The presence of D-tryptophan residues at positions 6, 8, and 9 is a key structural feature, differentiating it from naturally occurring tachykinins. [, ] These modifications likely contribute to its enhanced stability and binding affinity for the NK2 receptor. Further structural analysis, potentially using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, could provide detailed insights into the spatial arrangement of atoms within the molecule and its interaction with the NK2 receptor.

Mechanism of Action

Men 10376 acts as a competitive antagonist at the tachykinin NK2 receptor. [, , , , , , , , , , , , , , ] It binds to the receptor with high affinity, preventing the binding and subsequent signaling cascade activation by endogenous agonists like NKA. This blockage of NK2 receptor activation is responsible for Men 10376’s observed effects in various experimental models. For instance, in airway smooth muscle, Men 10376 inhibits NKA-induced bronchoconstriction. [, ] The specific molecular interactions between Men 10376 and the NK2 receptor, leading to its antagonistic effects, could be further investigated using molecular modeling and receptor mutagenesis studies.

Physical and Chemical Properties Analysis

Detailed information about the physical and chemical properties of Men 10376 is limited in the provided papers. As a peptide, it is expected to be soluble in aqueous solutions, with solubility influenced by factors like pH and ionic strength. Its stability in solution may vary depending on factors like temperature, pH, and exposure to light and oxygen. [] Further investigation into its stability profile, including degradation pathways and potential for aggregation, is crucial for ensuring its optimal use in research. Techniques like mass spectrometry and HPLC can be employed to monitor its degradation and determine appropriate storage and handling conditions.

Applications

Respiratory System Research

  • Airway Hyperreactivity and Asthma: Men 10376 has been extensively used to investigate the role of NK2 receptors in airway hyperreactivity and asthma models. Studies have shown that Men 10376 attenuates bronchoconstriction induced by various stimuli, including allergens, suggesting a potential role for NK2 receptor antagonists in asthma treatment. [, , , ]
  • Cough Reflex: Research suggests a potential role for Men 10376 in modulating the cough reflex. Studies have explored its effects on cough induced by various stimuli, providing insights into the neural pathways and neurotransmitters involved in this reflex. [, ]

Gastrointestinal System Research

  • Gastrointestinal Motility: Men 10376 has been used to investigate the role of NK2 receptors in regulating gastrointestinal motility. Studies have shown that it can modulate the contractile responses of gastrointestinal smooth muscle to various stimuli, highlighting the potential involvement of NK2 receptors in gastrointestinal disorders characterized by altered motility. []

Nervous System Research

  • Pain and Nociception: Men 10376 has been employed to investigate the role of NK2 receptors in pain signaling pathways. Studies have demonstrated its ability to modulate nociceptive responses in various pain models, suggesting a potential role for NK2 receptors in pain modulation. [, , ]
  • Central Nervous System Function: Men 10376 has been utilized to explore the role of NK2 receptors in the central nervous system. Studies have investigated its effects on respiratory control, suggesting potential involvement of NK2 receptors in central respiratory regulation. []

Receptor Characterization and Drug Development

Men 10376 serves as a valuable tool for characterizing NK2 receptors and screening novel NK2 receptor ligands. Its high selectivity and potency make it a useful pharmacological probe for studying NK2 receptor binding, signaling pathways, and downstream functional responses. [, , , ]

Substance P (SP)

    Relevance: Substance P is a key agonist at the neurokinin-1 (NK1) receptor. Several studies presented use SP alongside MEN 10376 to investigate the roles of NK1 and NK2 receptors in various physiological processes. For instance, MEN 10376 is shown to reduce SP-induced contractions in rat gastric fundus [] and to prevent respiratory responses induced by SP []. These findings highlight the distinct receptor selectivity profiles of SP and MEN 10376, with SP exhibiting a higher affinity for NK1 receptors.

Neurokinin A (NKA)

    Relevance: Neurokinin A is the primary endogenous agonist at NK2 receptors. Many studies utilize NKA to induce NK2 receptor-mediated effects, while MEN 10376 serves as a selective antagonist to block these effects [, , , , , ]. For instance, MEN 10376 effectively inhibits NKA-induced contractions in human bronchus and guinea pig airways, highlighting its role as a selective NK2 antagonist [, ].

[βAla8]NKA(4–10)

    Relevance: This compound is a potent and selective NK2 agonist used to elicit bronchoconstriction. Studies demonstrated that MEN 10376 effectively antagonizes contractions induced by [βAla8]NKA(4–10) in human bronchus, further confirming its NK2 receptor antagonist activity [].

Neurokinin B (NKB)

    Relevance: While MEN 10376 demonstrates selectivity for NK2 receptors, studies sometimes include NKB to compare the activities of different tachykinin peptides and investigate potential cross-reactivity [, ].

Senktide

    Relevance: Similar to NKB, senktide is often included in studies to differentiate between NK2 and NK3 receptor-mediated effects [, , ]. Its lack of response in the presence of MEN 10376 further confirms the selectivity of MEN 10376 for NK2 receptors [].

L659,877

    Relevance: This compound serves as another NK2 receptor antagonist in studies exploring the pharmacological profile of NK2 receptors. Its comparison with MEN 10376 helps determine the subtype selectivity and relative potency of different NK2 antagonists [, ].

MDL 28,564

    Relevance: In the presence of amastatin, MDL 28,564 acts as a partial agonist at the NK2 receptor in the human bronchus, suggesting potential involvement of enzymatic degradation in its activity []. This finding further underscores the complex interplay between receptor pharmacology and enzymatic degradation in the activity of tachykinin-related compounds.

SR 48968

    Relevance: This non-peptide antagonist exhibits high potency in blocking NKA-induced responses and is considered a potential anti-asthmatic agent []. Its structural dissimilarity to MEN 10376, while sharing the same target, highlights the diversity of chemical scaffolds that can effectively target NK2 receptors.

SR 144190

    Relevance: Similar to SR 48968, SR 144190 also shows high potency in antagonizing NKA-induced effects, further demonstrating the potential of non-peptide molecules as NK2 receptor antagonists [].

MEN 11420

    Relevance: The structural similarity of this compound to MEN 10376, coupled with its use as a radioligand, makes it a valuable tool for studying NK2 receptors and investigating the binding characteristics of other ligands at this receptor [].

GR 159897

    Relevance: This compound, along with other antagonists like R396 and CP-99,994, helps to elucidate the binding sites on the NK2 receptor and to understand how different antagonists interact with the receptor []. The differential binding profiles of these antagonists suggest distinct binding modes and potential for subtype selectivity.

R396

    Relevance: This antagonist is employed in binding studies to characterize the interaction of ligands with NK2 receptors and to understand the structure-activity relationship of NK2 antagonists [].

CP-99,994

    Relevance: CP-99,994 is often used in conjunction with MEN 10376 to differentiate between NK1 and NK2 receptor-mediated effects [, , ]. Its inability to block NKA-induced responses confirms its selectivity for NK1 receptors.

RP 67580

    Relevance: This antagonist is often used alongside MEN 10376 to differentiate between the roles of NK1 and NK2 receptors in various physiological responses, such as mechanical allodynia [].

Properties

CAS Number

135306-85-3

Product Name

Men 10376

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C57H68N12O10

Molecular Weight

1081.2 g/mol

InChI

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1

InChI Key

QQHOFZNACVKNHK-SXVLBCBNSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N

Solubility

Soluble in Water

Synonyms

5-Tyr-6,8,9-Trp-10-Lys-neurokinin A (4-10)
MEN 10376
MEN-10,376
neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)-
neurokinin A(4-10), tyrosyl(5)-tryptophyl(6,8,9)-lysine(10)-

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.